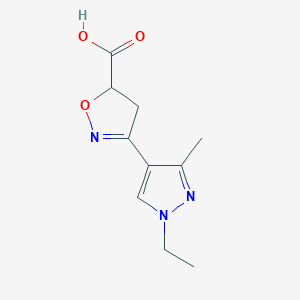![molecular formula C19H19N5O2S B2605223 N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396888-47-3](/img/structure/B2605223.png)
N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
The molecular structure of this compound is unique and contributes to its potential applications. It includes a thiadiazole-based covalent triazine framework . The framework exhibits high stability, high porosity, and high fluorescence performance, and has a rich electron-deficient unit in the pore channel .Chemical Reactions Analysis
The compound’s unique structure allows it to participate in specific chemical reactions. For example, it has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . The F-CTF-3 nanosheet, which incorporates this compound, shows high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound contribute to its potential applications. It is part of a thiadiazole-based covalent triazine framework nanosheet that exhibits high stability, high porosity, and high fluorescence performance .Scientific Research Applications
Microwave-Assisted Synthesis and Anticancer Evaluation
- A study by Tiwari et al. (2017) discusses the synthesis of novel compounds containing a thiadiazole scaffold and benzamide groups, which exhibit promising anticancer activity against various human cancer cell lines. This research highlights the potential of these compounds in cancer treatment (Tiwari et al., 2017).
Convenient Preparation of 3,5-Disubstituted 1,2,4-Thiadiazoles
- Takikawa et al. (1985) describe a method for preparing 3,5-disubstituted 1,2,4-thiadiazoles, showcasing the versatile applications of thiadiazole derivatives in chemical synthesis (Takikawa et al., 1985).
Synthesis and Complexation of Thiadiazolobenzamide
- Adhami et al. (2012) synthesized a compound involving thiadiazole and benzamide, and its complexes with Ni and Pd, providing insights into the structural and chemical properties of such compounds (Adhami et al., 2012).
Microwave-Assisted Synthesis of Hybrid Molecules
- Başoğlu et al. (2013) discuss the synthesis of molecules containing thiadiazole and their biological activities, such as antimicrobial, antilipase, and antiurease activities, highlighting the compound's potential in medicinal chemistry (Başoğlu et al., 2013).
Synthesis of Thiadiazole Derivatives and Biological Activity
- G. K. Patel and H. S. Patel (2015) synthesized thiadiazole derivatives and evaluated their antibacterial and antifungal activities, demonstrating the compound's relevance in developing new antimicrobial agents (Patel & Patel, 2015).
Synthesis of New 4-Thiazolidinones
- Patel and Shaikh (2010) prepared compounds involving nicotinic acid and thiadiazole, exploring their antimicrobial activities, contributing to the understanding of the compound's potential in treating infections (Patel & Shaikh, 2010).
Organotin Thiadiazole Carboxylates and Antifungal Activity
- Wang et al. (2010) synthesized organotin thiadiazole carboxylates, evaluating their fungicidal activity, indicating potential applications in agriculture (Wang et al., 2010).
Mechanism of Action
The mechanism of action of this compound is related to its ability to interact with other molecules. The F-CTF-3 nanosheet, which incorporates this compound, shows high sensitivity and selectivity for PAA detection by fluorescence quenching . This can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions between F-CTF-3 and PAAs .
Future Directions
The unique properties of this compound make it a promising candidate for future research. Its potential applications in the detection of primary aromatic amines (PAAs), a class of persistent and highly toxic organic pollutants, are particularly noteworthy . Further studies could explore its potential in other applications, such as in the development of new therapeutic agents .
Properties
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-18(14-3-4-16-17(10-14)23-27-22-16)21-11-13-5-8-24(9-6-13)19(26)15-2-1-7-20-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBKVGRGXSNJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(3-methoxyphenyl)sulfonylamino]acetamide](/img/structure/B2605143.png)

![Methyl 4-[[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2605149.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2605150.png)
![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2605152.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2605153.png)


![N-[(methoxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2605156.png)
![N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2605157.png)

![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2605161.png)
